molecular formula C17H26N4O3S B5424245 2-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

2-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B5424245
M. Wt: 366.5 g/mol
InChI Key: NVEQKQIBCHUJEH-UHFFFAOYSA-N
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Description

The compound contains a thiazole group, which is a heterocyclic compound that consists of a five-membered C3NS ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .


Molecular Structure Analysis

Thiazole is a planar molecule. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific properties of this compound would depend on the other functional groups present in the molecule.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Thiazole derivatives are known to have diverse biological activities .

Future Directions

Thiazole derivatives are a focus of ongoing research due to their diverse biological activities and potential as therapeutic agents . Future research may explore new synthesis methods, biological activities, and applications of these compounds.

Properties

IUPAC Name

2-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-24-10-9-20-7-2-5-17(15(20)23)6-8-21(12-17)14(22)4-3-13-11-25-16(18)19-13/h11H,2-10,12H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEQKQIBCHUJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1=O)CCN(C2)C(=O)CCC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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